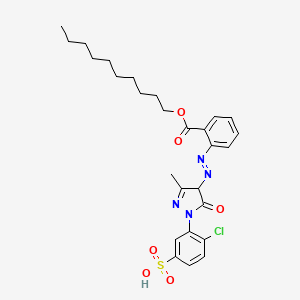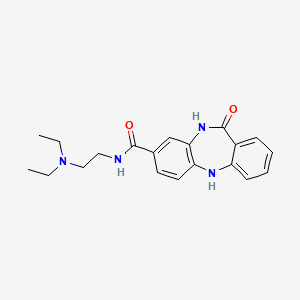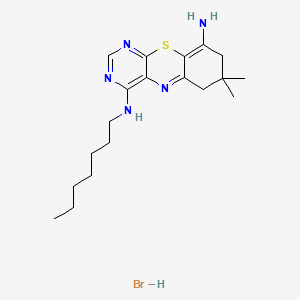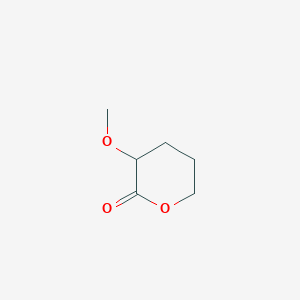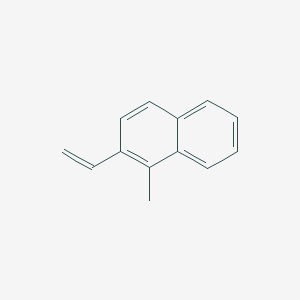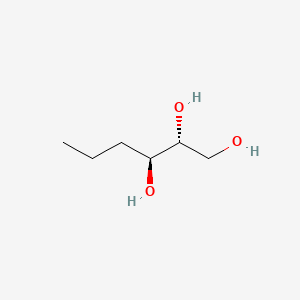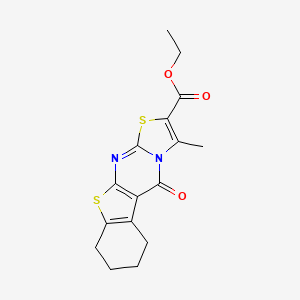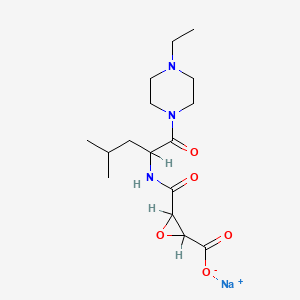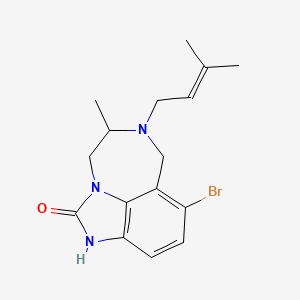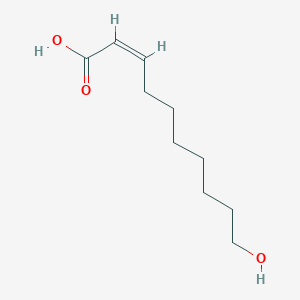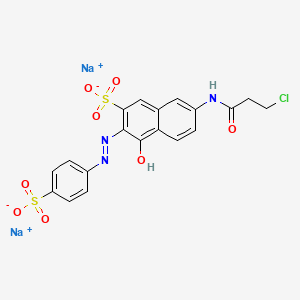
Disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its complex molecular structure, which includes azo, sulfonate, and chloropropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate typically involves multiple steps. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-nitronaphthalene-2-sulfonic acid. The resulting intermediate undergoes reduction to form the corresponding amine, which is then acylated with 3-chloropropionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to facilitate the reactions. The final product is purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and thiols can react with the chloropropyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can undergo reversible redox reactions, making it useful in various analytical applications. The sulfonate groups enhance the compound’s solubility in water, allowing it to interact with biological molecules and cellular structures. The chloropropyl group can form covalent bonds with nucleophiles, enabling the compound to be used in targeted drug delivery .
Comparison with Similar Compounds
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate is unique due to its combination of functional groups, which provide a balance of stability, solubility, and reactivity. Similar compounds include:
Disodium 6-hydroxy-5-[(2-methoxy-4-sulfonatophenyl)azo]naphthalene-2-sulfonate: Similar azo and sulfonate groups but lacks the chloropropyl group.
Disodium 7-[(2-[(aminocarbonyl)amino]-4-[(2,3-dibromo-1-oxopropyl)amino]phenyl)azo]naphthalene-1,3-disulfonate: Contains additional functional groups that provide different reactivity and applications.
Properties
CAS No. |
85958-97-0 |
|---|---|
Molecular Formula |
C19H14ClN3Na2O8S2 |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
disodium;7-(3-chloropropanoylamino)-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H16ClN3O8S2.2Na/c20-8-7-17(24)21-13-3-6-15-11(9-13)10-16(33(29,30)31)18(19(15)25)23-22-12-1-4-14(5-2-12)32(26,27)28;;/h1-6,9-10,25H,7-8H2,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
JTMJWWWNXCSBCD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCCl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


